Deoxythymidine-5'-triphosphate-13C10 (dilithium)
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Overview
Description
Deoxythymidine-5’-triphosphate-13C10 (dilithium) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of deoxythymidine triphosphate (dTTP), one of the four nucleoside triphosphates that serve as building blocks for DNA synthesis. The incorporation of carbon-13 isotopes into the molecule allows for detailed studies of DNA replication and repair mechanisms, as well as other biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Deoxythymidine-5’-triphosphate-13C10 (dilithium) involves the incorporation of carbon-13 isotopes into the deoxythymidine molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: Starting from labeled thymidine, the triphosphate group is introduced using phosphorylating agents under controlled conditions.
Enzymatic Synthesis: Enzymes such as thymidine kinase can be used to phosphorylate labeled thymidine to produce the triphosphate form.
Industrial Production Methods
Industrial production of Deoxythymidine-5’-triphosphate-13C10 (dilithium) typically involves large-scale chemical synthesis. The process includes:
Isotope Labeling: Incorporation of carbon-13 isotopes into thymidine.
Phosphorylation: Sequential phosphorylation to introduce the triphosphate group.
Purification: High-performance liquid chromatography (HPLC) and other purification techniques to ensure high purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
Deoxythymidine-5’-triphosphate-13C10 (dilithium) undergoes various chemical reactions, including:
Phosphorylation: Conversion to other nucleotide forms.
Hydrolysis: Breakdown into deoxythymidine and inorganic phosphate.
Polymerization: Incorporation into DNA strands during replication.
Common Reagents and Conditions
Phosphorylating Agents: Such as phosphorus oxychloride (POCl3) and pyrophosphate.
Enzymes: Thymidine kinase and DNA polymerase.
Reaction Conditions: Typically carried out in aqueous solutions at physiological pH and temperature.
Major Products
Deoxythymidine Monophosphate (dTMP): Formed by partial hydrolysis.
Deoxythymidine Diphosphate (dTDP): Intermediate in the synthesis of dTTP.
DNA: When incorporated into DNA strands during replication.
Scientific Research Applications
Deoxythymidine-5’-triphosphate-13C10 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies of nucleotide metabolism and DNA synthesis.
Biology: Helps in understanding DNA replication, repair, and recombination processes.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents targeting DNA synthesis.
Industry: Employed in the production of labeled nucleotides for research and pharmaceutical applications.
Mechanism of Action
Deoxythymidine-5’-triphosphate-13C10 (dilithium) exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. The carbon-13 labeling allows for detailed tracking and analysis of its incorporation into DNA. The molecular targets include:
DNA Polymerase: Enzyme responsible for DNA synthesis.
Thymidine Kinase: Enzyme involved in the phosphorylation of thymidine.
Comparison with Similar Compounds
Deoxythymidine-5’-triphosphate-13C10 (dilithium) can be compared with other labeled nucleotides:
Deoxyadenosine Triphosphate (dATP): Another nucleotide used in DNA synthesis.
Deoxycytidine Triphosphate (dCTP): Involved in DNA replication and repair.
Deoxyguanosine Triphosphate (dGTP): Essential for DNA synthesis.
Uniqueness
The incorporation of carbon-13 isotopes in Deoxythymidine-5’-triphosphate-13C10 (dilithium) makes it unique for studies requiring stable isotope labeling. This allows for precise tracking and analysis in various biochemical and molecular biology experiments.
Properties
Molecular Formula |
C10H15Li2N2O14P3 |
---|---|
Molecular Weight |
504.0 g/mol |
IUPAC Name |
dilithium;[[hydroxy-[[(2R,3R,5R)-3-hydroxy-5-(5-(113C)methyl-2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy]phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O14P3.2Li/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7-,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;; |
InChI Key |
HGQGGFXJPYJQGW-YFIVJRRZSA-L |
Isomeric SMILES |
[Li+].[Li+].[13CH3][13C]1=[13CH]N([13C](=O)N[13C]1=O)[13C@H]2[13CH2][13C@H]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
Canonical SMILES |
[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
Origin of Product |
United States |
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